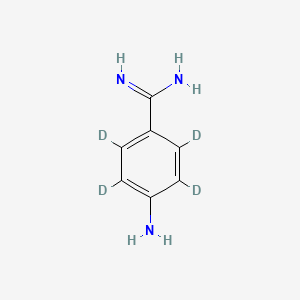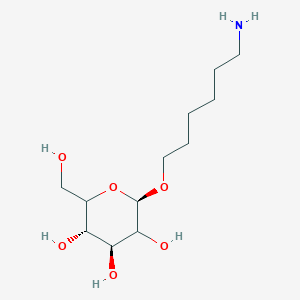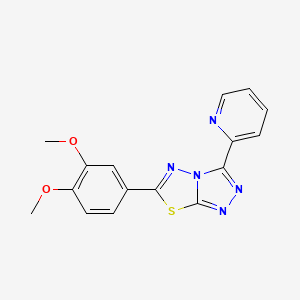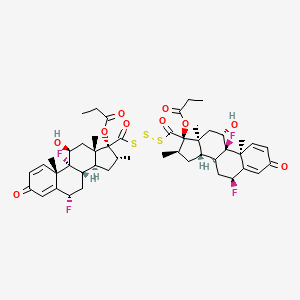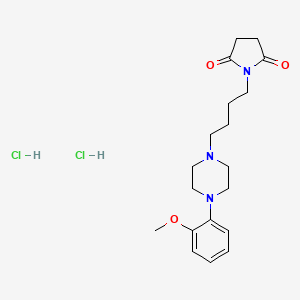
MM 77 dihydrochloride
Übersicht
Beschreibung
MM 77 dihydrochloride is a potent postsynaptic antagonist of the 5-HT1A receptor . It exhibits anxiolytic-like activity . It is a highly potent and fairly selective 5-HT 1A ligand, which may be a full antagonist at postsynaptic receptors .
Molecular Structure Analysis
The molecular weight of MM 77 dihydrochloride is 418.36 . The molecular formula is C19H29Cl2N3O3 . The SMILES representation is O=C(CC1)N(CCCCN2CCN(C3=CC=CC=C3OC)CC2)C1=O.Cl.Cl .Physical And Chemical Properties Analysis
The molecular weight of MM 77 dihydrochloride is 418.36 . The molecular formula is C19H29Cl2N3O3 . The SMILES representation is O=C(CC1)N(CCCCN2CCN(C3=CC=CC=C3OC)CC2)C1=O.Cl.Cl . It appears as a solid, white to off-white in color .Wissenschaftliche Forschungsanwendungen
MM 77 dihydrochloride is a highly potent and fairly selective 5-HT 1A ligand, which may be a full antagonist at postsynaptic receptors . It’s used in the field of pharmacology, specifically in research related to GPCRs (G protein-coupled receptors), 7-TM Receptors, 5-HT Receptors, 5-HT 1 Receptors, and 5-HT 1A Receptors .
Unfortunately, the product has been withdrawn from sale for commercial reasons . Therefore, it might be challenging to find recent research applications for this compound.
- MM 77 dihydrochloride could be used in neuroscience research to study the role of 5-HT1A receptors in various neurological and psychiatric disorders .
- Experimental procedures might involve the use of animal models or cell lines, with MM 77 dihydrochloride being applied to study its effects on neuronal function .
- Such studies could provide valuable insights into the roles of 5-HT1A receptors in the brain and could potentially lead to the development of new treatments for neurological and psychiatric disorders .
- Given its role as a 5-HT1A antagonist, MM 77 dihydrochloride could potentially be used in drug discovery research .
- The compound could be used in high-throughput screening assays to identify new drugs that interact with 5-HT1A receptors .
- Experimental procedures might involve the use of cell lines expressing 5-HT1A receptors, with MM 77 dihydrochloride being used as a control compound .
- Such studies could potentially lead to the discovery of new drugs for treating various disorders .
Neuroscience Research
Drug Discovery
Safety And Hazards
The safety data sheet for MM 77 dihydrochloride indicates that it is harmful if swallowed . It is advised to wash skin thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, it is recommended to immediately make the victim drink water (two glasses at most) and consult a physician .
Eigenschaften
IUPAC Name |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVVOZXHNDRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662760 | |
| Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MM 77 dihydrochloride | |
CAS RN |
159311-94-1 | |
| Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)
